5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by a chloromethyl group at the 5-position and an ethoxyphenyl group at the 3-position of the oxadiazole ring
Scientific Research Applications
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: Used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used to oxidize the ethoxy group, while reducing agents like lithium aluminum hydride can reduce the oxadiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation Products: Oxidized derivatives of the ethoxy group.
Reduction Products: Reduced forms of the oxadiazole ring.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
- 5-(Bromomethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3,4-oxadiazole
Comparison:
- Uniqueness: The presence of the ethoxy group at the 4-position of the phenyl ring and the chloromethyl group at the 5-position of the oxadiazole ring makes 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole unique. This specific substitution pattern can influence its reactivity and interaction with biological targets.
- Reactivity: Compared to its bromomethyl analog, the chloromethyl compound may exhibit different reactivity in substitution reactions due to the differing leaving group abilities of chlorine and bromine.
- Applications: The specific substitution pattern can also affect the compound’s suitability for different applications, such as its solubility, stability, and ability to form specific interactions in biological systems.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBXDMOJWYLCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937626-96-5 |
Source
|
Record name | 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.